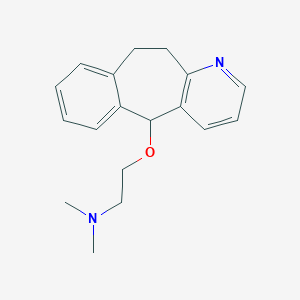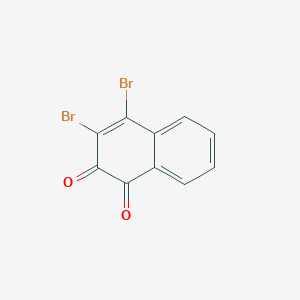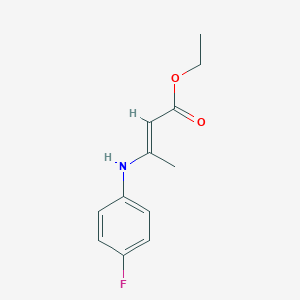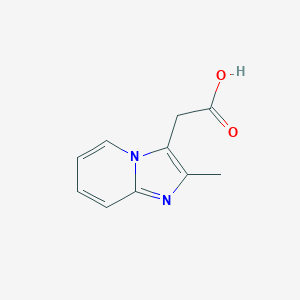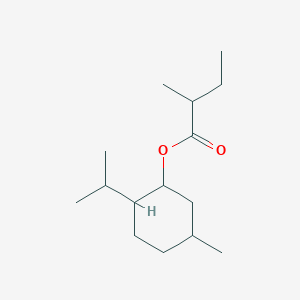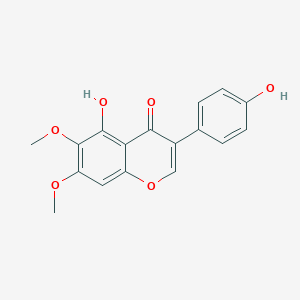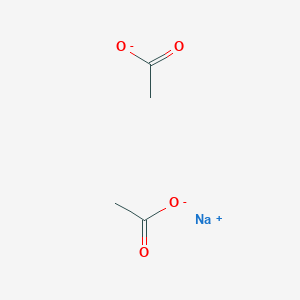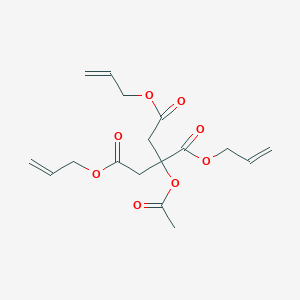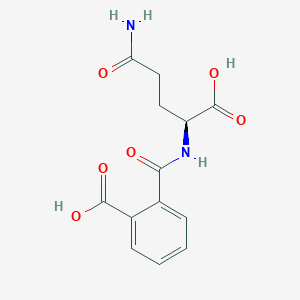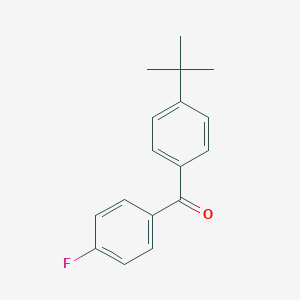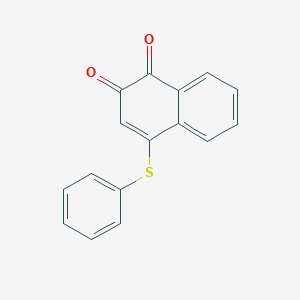![molecular formula C17H30N4O6 B092542 Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate CAS No. 17353-67-2](/img/structure/B92542.png)
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate, also known as Methyl 6-O-(N-(L-alanyl)-L-phenylalanyl)-L-lysinate, is a synthetic peptide that has gained attention in scientific research due to its potential applications in medicine and biotechnology.
作用機序
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate exerts its biological effects through various mechanisms, including modulation of signaling pathways, regulation of gene expression, and interaction with cellular receptors. For example, in cancer cells, this compound has been shown to activate the p53 pathway and inhibit the Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. In diabetes research, Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been shown to activate the AMP-activated protein kinase (AMPK) pathway, leading to increased glucose uptake and improved insulin sensitivity.
生化学的および生理学的効果
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. For example, in cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy, while in normal cells, it has been shown to have minimal toxicity. In diabetes research, Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been shown to improve glucose uptake, insulin sensitivity, and lipid metabolism. In cardiovascular research, this compound has been shown to have anti-inflammatory, anti-oxidant, and vasodilatory effects, which may reduce the risk of cardiovascular diseases.
実験室実験の利点と制限
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has several advantages for lab experiments, such as its high purity, stability, and solubility in aqueous solutions. However, this compound also has some limitations, such as its relatively high cost and limited availability. Additionally, the biological effects of this compound may vary depending on the experimental conditions, such as the cell type, concentration, and duration of treatment.
将来の方向性
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has several potential future directions for scientific research. For example, further studies are needed to elucidate the molecular mechanisms underlying its biological effects, as well as its potential applications in other diseases, such as neurodegenerative disorders and infectious diseases. Additionally, the development of novel synthesis methods and analogs may improve the potency, selectivity, and pharmacokinetic properties of this compound. Finally, the translation of this compound into clinical trials may provide valuable insights into its safety and efficacy in humans.
合成法
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling amino acid residues onto a solid support, which is then deprotected and cleaved to obtain the desired peptide. The yield and purity of the final product can be optimized through various purification methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
科学的研究の応用
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been studied for its potential therapeutic applications in cancer, diabetes, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In diabetes research, Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate has been studied for its ability to regulate glucose metabolism and improve insulin sensitivity. In cardiovascular research, this compound has been shown to have anti-inflammatory and antioxidant properties, which may reduce the risk of cardiovascular diseases.
特性
CAS番号 |
17353-67-2 |
|---|---|
製品名 |
Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate |
分子式 |
C17H30N4O6 |
分子量 |
386.4 g/mol |
IUPAC名 |
methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate |
InChI |
InChI=1S/C17H30N4O6/c1-10(19-13(4)23)15(24)20-11(2)16(25)21-14(17(26)27-5)8-6-7-9-18-12(3)22/h10-11,14H,6-9H2,1-5H3,(H,18,22)(H,19,23)(H,20,24)(H,21,25)/t10-,11-,14-/m0/s1 |
InChIキー |
IRALKIUEGHMPLR-MJVIPROJSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=O)C)C(=O)OC)NC(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCCNC(=O)C)C(=O)OC)NC(=O)C |
正規SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCCNC(=O)C)C(=O)OC)NC(=O)C |
配列 |
AAX |
同義語 |
N6-Acetyl-N2-[N-(N-acetyl-L-alanyl)-L-alanyl]-L-lysine methyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



